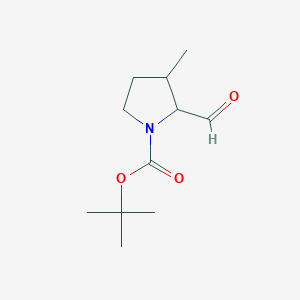

TERT-BUTYL 2-FORMYL-3-METHYLPYRROLIDINE-1-CARBOXYLATE, Mixture of diastereomers

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl compounds are often used in organic synthesis due to their stability and ease of removal . The specific compound you mentioned seems to be a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include melting point, boiling point, solubility, and reactivity .科学研究应用

Comprehensive Analysis of TERT-BUTYL 2-FORMYL-3-METHYLPYRROLIDINE-1-CARBOXYLATE Applications

OLED Emitters

TERT-BUTYL 2-FORMYL-3-METHYLPYRROLIDINE-1-CARBOXYLATE: has been utilized in the design of multi-functional luminophores exhibiting Thermally Activated Delayed Fluorescence (TADF) . These compounds are significant for their application in Organic Light-Emitting Diodes (OLEDs) , where they can function as sky-blue emitters. The presence of tert-butyl groups in these compounds has been shown to influence the emission properties, making them sensitive to external forces like solvents, temperature, and mechanical treatment .

Supramolecular Assembly

The tert-butyl groups of this compound play a crucial role in modulating the self-assembly behavior of organic molecules on surfaces . This property is essential for constructing supramolecular architectures, which has implications for the development of functional molecular devices and long-range ordered nanostructures in surface-assisted systems .

Electronic Communication Modulation

In the realm of molecular electronics, the electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units is a field of interest . The insertion of tert-butyl groups can raise the localized Lowest Unoccupied Molecular Orbital (LUMO) level, affecting the electron transport properties of the compounds .

Aggregation-Induced Emission

The compound’s ability to form crystalline polymorphs characterized by aggregation-induced delayed fluorescence (AIDF) is another significant application. This property is particularly useful for creating materials that change color under various conditions, which is valuable for sensing and display technologies .

Photophysical Property Study

Studying the photophysical properties of derivatives of this compound can lead to the development of new materials with desired luminescence characteristics. These studies are fundamental for advancing optoelectronic applications .

Chemical Bonding Analysis

The tert-butyl groups in the compound can be involved in unique interactions such as π–π and C–F⋯π, which are responsible for the formation of different crystalline polymorphs. Understanding these interactions is crucial for the design of materials with specific crystal structures and properties .

Modulation of Molecular Adsorption

The presence of tert-butyl groups affects the molecular adsorption behavior on surfaces, which is vital for the development of nanostructures and surface chemistry applications .

Development of Functional Molecular Devices

By controlling the removal of tert-butyl groups, it is possible to modulate the supramolecular structure and, consequently, the functionality of molecular devices. This application is at the forefront of nanotechnology and materials science .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 2-formyl-3-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-5-6-12(9(8)7-13)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAVIPHGUXCSOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1C=O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B2933585.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2933587.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2933592.png)

![Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B2933594.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2933602.png)

![1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea](/img/structure/B2933604.png)

![N-(2,4-difluorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2933606.png)